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Compound of Interest

Compound Name:
4-Bromo-N,N-dimethylpyrimidin-2-

amine

Cat. No.: B1520156 Get Quote

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a privileged

scaffold, forming the backbone of numerous FDA-approved drugs and clinical candidates. Its

unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a

cornerstone of drug design. Within this class, 4-Bromo-N,N-dimethylpyrimidin-2-amine has

emerged as a particularly valuable and versatile building block for researchers and drug

development professionals. Its strategic placement of a reactive bromine atom and a

dimethylamino group on the pyrimidine ring provides a powerful synthetic handle for generating

diverse molecular libraries aimed at a wide array of biological targets, especially kinases.[1][2]

This technical guide offers a comprehensive overview of 4-Bromo-N,N-dimethylpyrimidin-2-
amine, from its fundamental chemical properties and synthesis to its reactivity and strategic

application in the construction of novel, biologically active molecules.

Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of its

effective application in research and development.

IUPAC Name: 4-bromo-N,N-dimethylpyrimidin-2-amine[3]

CAS Number: 959240-54-1[1][3][4]

Molecular Formula: C₆H₈BrN₃[3][4]
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Molecular Weight: 202.05 g/mol [1][4]

The structure features a pyrimidine ring substituted at the 2-position with a dimethylamino

group and at the 4-position with a bromine atom.

Caption: Chemical structure of 4-Bromo-N,N-dimethylpyrimidin-2-amine.

Table 1: Physicochemical Properties

Property Value Source

Molecular Formula C₆H₈BrN₃ [3][4]

Molecular Weight 202.05 g/mol [1][4]

Canonical SMILES CN(C)C1=NC=CC(Br)=N1 [3]

InChI Key
NFAWNOWYQSOGHA-

UHFFFAOYSA-N
[3]

Purity Typically ≥95% - 98% [3][4]

Appearance
Data not available in provided

sources

Synthesis and Reactivity: A Chemist's Perspective
Synthetic Pathways
While specific, detailed syntheses for 4-Bromo-N,N-dimethylpyrimidin-2-amine are not

extensively published in introductory literature, its synthesis can be logically derived from

established pyrimidine chemistry. A common approach involves the bromination of a

corresponding hydroxypyrimidine precursor, although modern methods offer more direct routes.

A plausible one-pot reaction could involve the cyclization of appropriate precursors in the

presence of a bromide source like dry hydrogen bromide.[5] The synthesis of 4-

bromopyrimidines is often achieved from hydroxypyrimidines using reagents such as

phosphorus oxybromide, but these can involve multiple steps.[5]

Core Reactivity: The Key to Molecular Diversity
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The true utility of this compound lies in its predictable and versatile reactivity. The bromine

atom at the C4 position is the primary site of chemical modification. This position is

electronically activated towards nucleophilic aromatic substitution (SNAr) by the two electron-

withdrawing nitrogen atoms within the pyrimidine ring.

More importantly, the C-Br bond is an ideal handle for palladium-catalyzed cross-coupling

reactions, which are workhorse transformations in drug discovery. This allows for the strategic

introduction of a vast array of chemical functionalities.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon

bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form new

carbon-nitrogen bonds, crucial for installing diverse amine side chains that can modulate

solubility and target engagement.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Heck Coupling: Reaction with alkenes to form substituted olefins.

This broad reactivity profile makes 4-Bromo-N,N-dimethylpyrimidin-2-amine an excellent

starting point for generating large libraries of analogues for structure-activity relationship (SAR)

studies.[1]
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Caption: Reactivity workflow of 4-Bromo-N,N-dimethylpyrimidin-2-amine.

Application in Drug Discovery and Medicinal
Chemistry
The aminopyrimidine scaffold is a validated pharmacophore found in numerous kinase

inhibitors.[6] Kinases are critical regulators of cell signaling, and their dysregulation is a

hallmark of many cancers, making them a prime target for therapeutic intervention. 4-Bromo-
N,N-dimethylpyrimidin-2-amine serves as a key intermediate in the synthesis of such

inhibitors.[1][2]

The drug discovery process leverages this building block as follows:

Scaffold Hopping & Design: A known kinase inhibitor structure can be modified by replacing

its core with the aminopyrimidine scaffold to generate novel intellectual property and

potentially improved properties.[6]
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Library Synthesis: Using the cross-coupling reactions described above, a library of

compounds is synthesized where the 4-position of the pyrimidine ring is decorated with a

wide variety of chemical groups. This allows for systematic exploration of the chemical space

around the core.[1]

High-Throughput Screening (HTS): The synthesized library is screened against a panel of

kinases or other biological targets to identify initial "hits" with promising activity.

Lead Optimization: The most potent and selective hits are then further modified. The

dimethylamino group at the 2-position can also be modified in later stages, though the 4-

bromo position is typically the primary site of initial diversification. This iterative process of

synthesis and testing is aimed at improving potency, selectivity, and drug-like properties

(ADME - Absorption, Distribution, Metabolism, and Excretion).

The strategic use of this building block accelerates the discovery of potent and selective drug

candidates, particularly in oncology.[2][7]

Experimental Protocol: A General Procedure for
Suzuki-Miyaura Coupling
The following protocol is a representative, self-validating workflow for using 4-Bromo-N,N-
dimethylpyrimidin-2-amine in a common cross-coupling reaction.

Objective: To synthesize a 4-aryl-N,N-dimethylpyrimidin-2-amine derivative via Suzuki-Miyaura

coupling.

Materials:

4-Bromo-N,N-dimethylpyrimidin-2-amine (1.0 eq)

Arylboronic acid (1.2 eq)

Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)[8]

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
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Procedure:

Reaction Setup: To a dry reaction vessel, add 4-Bromo-N,N-dimethylpyrimidin-2-amine,

the arylboronic acid, and the base.

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-

10 minutes. This is critical as palladium catalysts can be deactivated by oxygen.

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent

mixture, followed by the palladium catalyst.

Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-

100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until

the starting material is consumed (typically 4-16 hours).

Work-up:

Cool the reaction mixture to room temperature.

Dilute with an organic solvent like ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Purification: Purify the crude residue by column chromatography on silica gel using an

appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure

product.

Characterization: Confirm the structure and purity of the final compound using analytical

techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.

Hazard Classification: 4-Bromo-N,N-dimethylpyrimidin-2-amine is classified as harmful.[3]

It is harmful if swallowed (H302).[3]
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GHS Pictogram: GHS07 (Harmful/Irritant).[3]

Signal Word: Warning.[3]

Handling Recommendations:

Handle in a well-ventilated area, preferably within a chemical fume hood.[9]

Wear suitable personal protective equipment (PPE), including safety goggles, a lab coat, and

chemical-resistant gloves.[9][10]

Avoid contact with skin and eyes.[9]

Avoid the formation of dust and aerosols.[9]

Keep the container tightly closed and store in a cool, dry place.[10]

Conclusion
4-Bromo-N,N-dimethylpyrimidin-2-amine is more than just a chemical reagent; it is a

strategic tool for innovation in drug discovery. Its well-defined structure, predictable reactivity,

and direct relevance to the synthesis of high-value therapeutic targets like kinase inhibitors

make it an indispensable component of the medicinal chemist's toolbox. A thorough

understanding of its properties, handling, and synthetic applications empowers researchers to

efficiently design and construct novel molecules with the potential to become next-generation

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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